Lipophilicity Enhancement vs. Non-Brominated Parent: LogP Comparison
The introduction of a bromine atom at the 3-position significantly increases the calculated partition coefficient (LogP) compared to the non-halogenated parent compound, benzo[d]oxazol-7-ylmethanamine. This alteration impacts membrane permeability and distribution profiles, which are critical considerations in CNS drug discovery and lead optimization [1]. (3-Bromo-1,2-benzoxazol-7-yl)methanamine exhibits a calculated LogP of 2.049, while benzo[d]oxazol-7-ylmethanamine has a calculated LogP of 1.2865 .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.049 |
| Comparator Or Baseline | Benzo[d]oxazol-7-ylmethanamine: LogP = 1.2865 |
| Quantified Difference | ΔLogP = +0.7625 |
| Conditions | Predicted via in silico models, values reported by Leyan for both compounds. |
Why This Matters
Higher lipophilicity predicts enhanced blood-brain barrier penetration and altered pharmacokinetics, making the brominated derivative more suitable for CNS-targeted applications compared to the parent scaffold.
- [1] Liu, K. G.; Lo, J. R.; Comery, T. A.; Zhang, G. M.; Zhang, J. Y.; Kowal, D. M.; Smith, D. L.; Di, L.; Kerns, E. H.; Schechter, L. E.; Robichaud, A. J. Identification of a novel series of benzoxazole derivatives as potent 5-HT₆ ligands. Bioorganic & Medicinal Chemistry Letters, 2009, 19(4), 1115-1119. View Source
